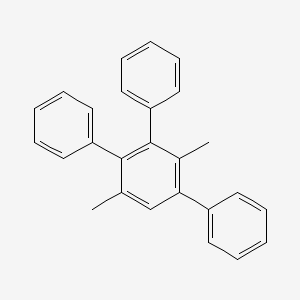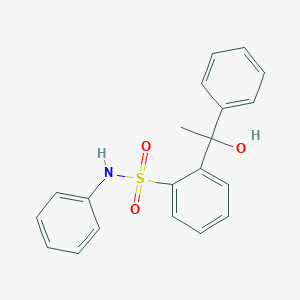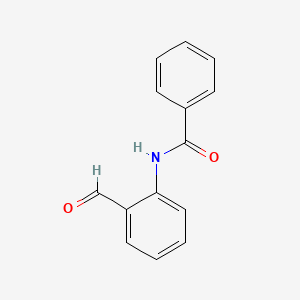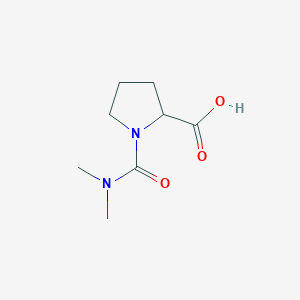![molecular formula C12H7ClO6S B14011099 7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- CAS No. 56201-56-0](/img/structure/B14011099.png)
7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Furo3,2-gbenzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- is a complex organic compound that belongs to the class of furobenzopyrans This compound is characterized by its unique structure, which includes a furobenzopyran core with a sulfonyl chloride group and a methoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furobenzopyran core, introduction of the sulfonyl chloride group, and methoxylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Furo3,2-gbenzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, resulting in a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.
Applications De Recherche Scientifique
7H-Furo3,2-gbenzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 7H-Furo3,2-gbenzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7H-Furo 3,2-gbenzopyran-7-one, 4-methoxy- : Known for its use in phototherapy and as a photosensitizer .
- 7H-Furo 3,2-gbenzopyran-7-one, 4-bromo-9-methoxy- : Studied for its potential biological activities .
- 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Investigated for its antimicrobial properties .
Uniqueness
7H-Furo3,2-gbenzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo- is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
56201-56-0 |
|---|---|
Formule moléculaire |
C12H7ClO6S |
Poids moléculaire |
314.70 g/mol |
Nom IUPAC |
9-methoxy-7-oxofuro[3,2-g]chromene-4-sulfonyl chloride |
InChI |
InChI=1S/C12H7ClO6S/c1-17-11-9-7(4-5-18-9)12(20(13,15)16)6-2-3-8(14)19-10(6)11/h2-5H,1H3 |
Clé InChI |
PDXPCTGRZURLCD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C3=C1OC(=O)C=C3)S(=O)(=O)Cl)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
![Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B14011043.png)

![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)



![2-[(1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl)oxymethyl]oxirane](/img/structure/B14011064.png)
